N,N-Dipropyltryptamine hydrochloride

Catalog No.
S1530875
CAS No.
16382-06-2
M.F
C16H25ClN2
M. Wt
280.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dipropyltryptamine hydrochloride

CAS Number

16382-06-2

Product Name

N,N-Dipropyltryptamine hydrochloride

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-propylpropan-1-amine;hydrochloride

Molecular Formula

C16H25ClN2

Molecular Weight

280.83 g/mol

InChI

InChI=1S/C16H24N2.ClH/c1-3-10-18(11-4-2)12-9-14-13-17-16-8-6-5-7-15(14)16;/h5-8,13,17H,3-4,9-12H2,1-2H3;1H

InChI Key

AIAASKTUEVUIQM-UHFFFAOYSA-N

SMILES

CCCN(CCC)CCC1=CNC2=CC=CC=C21.Cl

Synonyms

N,N-Dipropyl-1H-indole-3-ethanamine Hydrochloride; 3-[2-(Dipropylamino)ethyl]indole Monohydrochloride;

Canonical SMILES

CCC[NH+](CCC)CCC1=CNC2=CC=CC=C21.[Cl-]
  • Psychedelic Effects and Serotonin Receptor Interaction

    Research suggests DPT produces hallucinogenic effects, possibly mediated by its interaction with serotonin receptors in the brain, particularly 5-HT2A and 5-HT1A receptors. Studies in rodents have shown that blocking these receptors can significantly reduce DPT's behavioral effects, implying their role in the drug's mechanism of action [].

  • Preclinical Research

    DPT research is primarily preclinical, meaning it is conducted on animals before human trials. While there are limited studies, some investigations have explored DPT's ability to induce head-twitch responses in mice, similar to other hallucinogens, and its effects on rats trained to discriminate between different psychedelic drugs [].

  • Potential Therapeutic Applications

    Early investigations suggest DPT might hold promise for therapeutic uses, but more research is needed. However, due to its psychoactive properties, human studies are limited [].

N,N-Dipropyltryptamine hydrochloride, commonly referred to as N,N-Dipropyltryptamine, is a synthetic compound belonging to the tryptamine family. Its chemical structure is characterized by the presence of a tryptamine backbone with two propyl groups attached to the nitrogen atom. The molecular formula for N,N-Dipropyltryptamine hydrochloride is C₁₆H₂₅ClN₂, and it has a molecular weight of approximately 280.83 g/mol. This compound is primarily known for its psychedelic properties and has been utilized in various research contexts since its emergence as a designer drug in the late 1960s .

The exact mechanism of DPT's psychedelic effects remains under investigation. However, it is believed to act through its interaction with various neurotransmitter systems, particularly serotonin receptors in the brain []. DPT inhibits the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft and potentially contributing to its psychoactive effects [].

Starting from tryptamine. One common method includes the alkylation of tryptamine with propyl bromide or iodide in the presence of a base like sodium hydride or potassium carbonate, leading to the formation of N,N-Dipropyltryptamine. This base can then be converted into its hydrochloride salt form through reaction with hydrochloric acid .

N,N-Dipropyltryptamine hydrochloride has found applications primarily in research settings rather than therapeutic contexts. Its use as an entheogen in spiritual practices has been documented, particularly among certain religious groups that utilize it for sacramental purposes. Additionally, it serves as a subject for neuropharmacological studies aimed at understanding the mechanisms underlying psychedelic experiences and their potential therapeutic implications .

Interaction studies have shown that N,N-Dipropyltryptamine hydrochloride acts on multiple serotonin receptors, particularly 5-HT₂A and 5-HT₁A receptors. The modulation of these receptors appears crucial for its psychoactive effects. Research indicates that selective antagonists for these receptors can significantly alter the behavioral responses elicited by this compound, highlighting its complex pharmacological profile .

N,N-Dipropyltryptamine hydrochloride shares structural similarities with several other compounds in the tryptamine class. Below is a comparison with some notable compounds:

Compound NameMolecular FormulaPsychoactive EffectsUnique Features
N,N-DimethyltryptamineC₁₂H₁₆N₂Intense psychedelic experienceWidely studied; found endogenously
N,N-DiethyltryptamineC₁₄H₁₈N₂Psychedelic effectsLess potent than N,N-Dimethyltryptamine
5-Methoxy-N,N-dimethyltryptamineC₁₄H₁₈N₂OPsychedelic effectsContains a methoxy group at position 5
BufoteninC₁₃H₁₈N₂OHallucinogenic effectsDerived from certain plants; less studied

N,N-Dipropyltryptamine hydrochloride is unique due to its specific structural configuration and distinct psychoactive profile compared to its closely related analogs .

Appearance

Assay:≥98%A crystalline solid

UNII

F0S8Z38S3K

Other CAS

7558-73-8

Wikipedia

N,N-dipropyltryptamine hydrochloride

Dates

Modify: 2023-08-15

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